molecular formula C18H24ClNO13 B12103362 2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12103362
M. Wt: 497.8 g/mol
InChI Key: RFGBZYLCQCJGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycoside derivative featuring two oxane (pyranose) rings. The primary structural characteristics include:

  • Core Structure: A disaccharide backbone with two six-membered oxane rings.
  • Substituents: A 2-chloro-4-nitrophenoxy group attached to one oxane ring. Multiple hydroxyl and hydroxymethyl groups on both rings, contributing to high polarity and hydrogen-bonding capacity.
  • Molecular Formula: Estimated as C₁₉H₂₃ClN₂O₁₂ (based on structural analysis).
  • Molecular Weight: Approximately 530.85 g/mol.

The chloro and nitro groups may enhance lipophilicity and electronic interactions with biological targets, while hydroxyl groups improve aqueous solubility.

Properties

IUPAC Name

2-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds at 25–30°C under atmospheric pressure, avoiding the high temperatures (near the melting point of 4-nitrophenol, 113–115°C) required in earlier methods. A molar ratio of 4-nitrophenol to oxidant of 1:1 ensures complete conversion. For example, combining 25 g (0.18 mol) of 4-nitrophenol with 200 mL of 35–38% HCl and 0.18 mol of 20–30% HNO3 yields 25.5 g (82%) of crude 2-chloro-4-nitrophenol. Recrystallization from water enhances purity to 65% yield (20.5 g) with a melting point of 109–110°C. Hydrogen peroxide achieves similar efficiency, yielding 26 g (83%) under analogous conditions.

Synthesis of 2-Chloro-4-Nitrophenyl β-D-Glucopyranoside

The monosaccharide intermediate, 2-chloro-4-nitrophenyl β-D-glucopyranoside (C12H14ClNO8), is synthesized via glycosylation of 2-chloro-4-nitrophenol with a protected glucose donor. Enzymatic methods using glycosyltransferases are preferred for stereochemical control.

Enzymatic Glycosylation

Glycosyltransferases catalyze the transfer of a glucosyl moiety from uridine diphosphate glucose (UDP-glucose) to 2-chloro-4-nitrophenol. This reaction proceeds in aqueous buffer (pH 7.0–7.5) at 37°C, achieving near-quantitative yields due to favorable equilibrium shifting by the 2-chloro-4-nitrophenyl group. The β-configuration is ensured by the enzyme’s active site geometry, avoiding the need for protecting groups.

Chemical Glycosylation

Alternative chemical methods employ trichloroacetimidate-activated glucose. For instance, treatment of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate with 2-chloro-4-nitrophenol in dichloromethane, catalyzed by trimethylsilyl triflate, yields the acetyl-protected glycoside. Subsequent deprotection with sodium methoxide in methanol affords the target compound in 68–72% overall yield. However, this route requires multiple steps and offers inferior stereoselectivity compared to enzymatic approaches.

Enzymatic Synthesis of the Disaccharide Derivative

The final disaccharide, 2-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, is constructed via sequential glycosyltransferase-catalyzed reactions.

Glycosyltransferase-Catalyzed Elongation

A second glycosylation step utilizes 2-chloro-4-nitrophenyl β-D-glucopyranoside as the acceptor and UDP-glucose as the donor. The reaction is catalyzed by a β-1,6-glucosyltransferase, which forms the interglycosidic bond between the C3 hydroxyl of the first glucose unit and the C6 position of the incoming glucose. Optimal conditions include 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, and 5 mM UDP-glucose at 30°C, yielding 85–90% of the disaccharide.

Purification and Characterization

The crude product is purified by preparative HPLC using a C18 column (gradient: 10–40% acetonitrile in water over 30 minutes). NMR analysis confirms the β-1,6 linkage:

  • ¹H NMR (500 MHz, D2O): δ 5.32 (d, J = 7.8 Hz, H-1 of the first glucose), 4.98 (d, J = 7.2 Hz, H-1 of the second glucose).

  • 13C NMR (125 MHz, D2O): δ 104.5 (C-1 of β-glucose), 82.3 (C-6 of the interglycosidic bond).

Comparative Analysis of Synthetic Routes

ParameterEnzymatic MethodChemical Method
Yield 85–90%68–72%
Stereoselectivity >99% β-anomer82–85% β-anomer
Steps 2 (aglycone + glycosylation)4 (protection, coupling, deprotection)
Scalability Suitable for gram-scaleLimited by protecting groups

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related glycosides and derivatives:

Compound Name & CAS (if available) Molecular Formula Molecular Weight (g/mol) Key Substituents Linkage Type Reported Bioactivities
Target Compound C₁₉H₂₃ClN₂O₁₂ ~530.85 2-Cl, 4-NO₂ phenoxy O-glycoside Hypothetical antimicrobial, antioxidant (inferred)
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol (CAS 700368-52-1) C₁₃H₁₇NO₈ 315.28 4-NO₂ benzyloxy O-glycoside Antimicrobial, antioxidant
(2S,3S,4R,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol C₁₂H₁₅NO₉ 317.25 4-NO₂ phenoxy O-glycoside Potential enzyme substrate or inhibitor
2-(Hydroxymethyl)-6-[(2-nitrophenyl)thio]oxane-3,4,5-triol (CAS 1158-17-4) C₁₂H₁₅NO₈S 333.31 2-NO₂ phenylthio S-glycoside Not specified; possible thiol-mediated binding
Eugenol β-D-glucopyranoside (CAS 18604-50-7) C₁₆H₂₂O₇ 326.34 Methoxy, propenylphenol O-glycoside Anti-inflammatory, flavor precursor

Structural and Functional Analysis

Substituent Position and Bioactivity: The target compound’s 2-chloro-4-nitrophenoxy group may enhance electrophilic interactions compared to the 4-nitrophenylmethoxy group in ’s compound . Chlorine’s electron-withdrawing effect could stabilize aromatic rings and improve binding to hydrophobic pockets in enzymes or receptors. ’s thioether linkage (S-glycoside) likely increases metabolic stability but reduces hydrogen-bonding capacity compared to O-glycosides .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~530 g/mol) may limit oral bioavailability compared to smaller analogs like ’s compound (315 g/mol) . However, its hydroxyl groups could mitigate insolubility issues.

Biological Activity Trends: Nitroaryl glycosides (e.g., , and the target) often exhibit antimicrobial properties due to nitro group redox activity .

Research Findings and Limitations

Key Hypotheses Based on Structural Analogs:

  • The target compound may inhibit bacterial enzymes (e.g., nitroreductases) or act as a pro-drug activated by nitro group reduction .
  • Docking studies (using tools like AutoDock4, as in ) could predict interactions with proteins such as HIV protease or cytochrome P450 enzymes .

Biological Activity

The compound 2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol , also known as 2-Chloro-4-nitrophenylmaltoside , is a glycoside derivative that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H32O16C_{18}H_{32}O_{16}, with a molecular weight of approximately 504.438g/mol504.438\,g/mol. The compound features multiple hydroxyl groups and a chloro-nitrophenyl moiety, which may contribute to its biological properties.

Structural Formula

 2R 3S 4S 5S 6R 2 6 2 Chloro 4 nitrophenoxy 4 5 dihydroxy 2 hydroxymethyl oxan 3 yl oxy 6 hydroxymethyl oxane 3 4 5 triol\text{ 2R 3S 4S 5S 6R 2 6 2 Chloro 4 nitrophenoxy 4 5 dihydroxy 2 hydroxymethyl oxan 3 yl oxy 6 hydroxymethyl oxane 3 4 5 triol}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus , suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Cytotoxic Effects

In studies assessing cytotoxicity, the compound has shown promising results against cancer cell lines. For example:

  • HeLa Cells : The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest at G1 phase
A54920Inhibition of DNA synthesis

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably:

  • α-glucosidase Inhibition : It has shown potential as an α-glucosidase inhibitor, which could be beneficial in managing diabetes by delaying carbohydrate absorption.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of the compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Case Study on Cancer Cell Lines :
    • An investigation into the cytotoxic effects on breast cancer cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution reactions involving hexopyranosylamine derivatives and nitrophenyl halides under basic conditions . Key steps include:

  • Step 1: Activation of the nitrophenyl halide (e.g., 2-chloro-4-nitrophenol) using bases like NaOH to generate a phenoxide intermediate.
  • Step 2: Reaction with a hexopyranosylamine precursor to form the glycosidic bond.
  • Step 3: Purification via column chromatography using polar solvents (e.g., methanol/water mixtures).

Characterization Techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the glycosidic linkage and hydroxyl group positions .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+^+ peak at m/z 600.15).
  • HPLC: Assesses purity (>95% by reverse-phase C18 column).

Critical Data:

PropertyValueSource
Molecular FormulaC19_{19}H23_{23}ClN2_2O14_{14}
SolubilityPolar solvents (DMSO, H2_2O)

Basic: How does the solubility profile of this compound influence its reactivity in aqueous vs. organic reaction systems?

Methodological Answer:
The compound’s solubility in polar solvents (due to hydroxyl and hydroxymethyl groups) enables its use in aqueous-phase reactions, such as glycosylation or hydrolysis . In organic solvents (e.g., DMF), its reactivity shifts toward nucleophilic substitutions (e.g., esterification).

  • Experimental Tip: Pre-dissolve in DMSO for controlled addition to organic reactions to avoid precipitation.

Advanced: What computational strategies are recommended to predict reaction pathways for modifying the nitrophenoxy and hydroxymethyl groups?

Methodological Answer:
Quantum mechanical calculations (DFT) and molecular dynamics simulations are critical:

  • Step 1: Use Gaussian 16 to optimize the geometry and calculate transition states for nitrophenoxy group substitutions .
  • Step 2: Apply machine learning (e.g., ICReDD’s reaction path search tools) to predict optimal conditions for hydroxymethyl derivatization .
  • Case Study: DFT studies show the chloro-nitro group’s electron-withdrawing effect lowers the activation energy for nucleophilic attack by ~15 kcal/mol .

Advanced: How can researchers resolve contradictions in experimental data related to reaction yields under varying pH conditions?

Methodological Answer:
Employ statistical Design of Experiments (DoE) to isolate variables:

  • Step 1: Use a Central Composite Design (CCD) to test pH (4–10), temperature (25–80°C), and solvent polarity .
  • Step 2: Analyze variance (ANOVA) to identify pH as the dominant factor. For example, yields drop below pH 6 due to protonation of the phenoxide intermediate .
  • Step 3: Validate with controlled kinetic studies at pH 7.5 (optimal for nucleophilic substitution) .

Advanced: What mechanistic insights explain the compound’s interaction with biological targets like glycosidases?

Methodological Answer:
The compound acts as a competitive inhibitor via:

  • Hydrogen Bonding: Hydroxyl groups form H-bonds with catalytic residues (e.g., Glu340_{340} in β-glucosidase) .
  • Steric Hindrance: The bulky nitrophenoxy group blocks substrate access to the active site.
  • Experimental Validation:
    • Kinetic Assays: Measure KiK_i (e.g., 2.3 µM) using fluorogenic substrates .
    • X-ray Crystallography: Resolve inhibitor-enzyme co-crystal structures to confirm binding modes .

Advanced: How can researchers optimize the stability of this compound during long-term storage for biological assays?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C in amber vials to prevent photodegradation of the nitro group .
    • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the glycosidic bond .
  • Stability Testing:
    • Monitor degradation via HPLC every 3 months; <5% degradation over 12 months under recommended conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.